(2-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid
Description
The compound “(2-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid” is a structurally complex molecule featuring a cyclohexylamine backbone modified with a benzyloxycarbonyl (Cbz) protecting group and an acetic acid moiety. The Cbz group is widely used in peptide synthesis to protect amine functionalities during chemical reactions, ensuring selective reactivity . The cyclohexyl ring introduces steric bulk and conformational rigidity, which may influence binding interactions in biological systems or synthetic pathways.
Properties
IUPAC Name |
2-[[2-(phenylmethoxycarbonylamino)cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-15(20)10-17-13-8-4-5-9-14(13)18-16(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISLRYFKTCKXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyloxycarbonyl (Cbz) Group Introduction
The Cbz group is introduced using benzyl chloroformate (BCF) under biphasic conditions. A representative protocol from patent literature involves:
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Reaction Setup :
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Workup :
Selectivity Considerations
Achieving mono-protection in 1,2-diaminocyclohexane requires stoichiometric control. Excess BCF or prolonged reaction times lead to di-protection, necessitating precise monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).
Alkylation with Bromoacetic Acid
Nucleophilic Substitution Protocol
The unprotected amine undergoes alkylation with bromoacetic acid to form the acetic acid linkage:
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Reaction Conditions :
-
Purification :
Alternative Activation Strategies
Bromoacetic acid’s reactivity can be enhanced by converting it to bromoacetyl chloride using oxalyl chloride:
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Acyl Chloride Formation :
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Coupling Reaction :
Yield : 75% after recrystallization.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Direct Alkylation | Bromoacetic acid, K₂CO₃ | DMF | 60°C | 68% | |
| Acyl Chloride Coupling | Oxalyl chloride, THF | THF | 25°C | 75% | |
| BCF Protection | BCF, NaOH | H₂O/EtOAc | 0–5°C | 85% |
Optimization Strategies
Solvent Effects
Ethyl acetate and dichloromethane (DCM) are preferred for extractions due to their immiscibility with aqueous phases and minimal interference with the Cbz group. Polar aprotic solvents like DMF enhance alkylation rates but require stringent drying to prevent hydrolysis.
pH Control
Maintaining pH >9 during BCF addition ensures efficient amine deprotonation, while post-reaction acidification (pH 1.5) precipitates the product without cleaving the Cbz group.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
(2-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amino acids or derivatives.
Scientific Research Applications
Structural Characteristics
- IUPAC Name : 2-[[4-(benzyloxycarbonylamino)cyclohexyl]amino]acetic acid
- Molecular Formula : C₁₂H₁₈N₂O₃
- Molecular Weight : 242.31 g/mol
- CAS Number : 2103397-18-6
The compound features a cyclohexyl ring substituted with a benzyloxycarbonyl group and an amino-acetic acid moiety. This unique structure allows for diverse interactions with biological systems.
Chemistry
Catalysis : The compound can act as a ligand in catalytic reactions, facilitating the transformation of substrates through metal coordination.
Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, enabling the development of novel compounds with specific properties.
Biology
Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, making it useful in biochemical studies to understand enzyme kinetics and mechanisms.
Protein Interaction : Its ability to interact with proteins can influence their function, providing insights into protein dynamics and cellular processes.
Medicine
Drug Development : The compound exhibits potential therapeutic properties, particularly in targeting metabolic disorders and inflammatory diseases.
Therapeutic Agents : Preliminary studies suggest it may have anticancer properties, indicating its potential use in cancer treatment protocols.
Industry
Material Science : It is employed in the development of new materials with tailored properties for industrial applications.
Chemical Manufacturing : The compound is utilized in producing specialty chemicals that require specific functionalities.
Research indicates that (2-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid exhibits several biological activities:
| Activity Type | Effect | References |
|---|---|---|
| Enzyme Inhibition | Modulates metabolic pathways | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines (e.g., TNF-α) | |
| Anticancer | Inhibits growth in various cancer cell lines | |
| Protein Interaction | Influences protein function via hydrophobic interactions |
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Cytotoxicity Against Cancer Cells
In vitro studies have shown promising cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the inhibition of specific cellular pathways that promote cancer cell survival .
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory properties. A study indicated that it significantly decreased TNF-α levels in vitro, suggesting its role in managing inflammatory responses .
Mechanism of Action
The mechanism of action of (2-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, allowing the compound to selectively interact with its target. The cyclohexylamino moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Protecting Groups : The Cbz group in the target compound contrasts with the benzylcarbamoyl group in and the benzylidene imine in . Cbz is more stable under acidic conditions than imines, making it preferable for stepwise synthetic protocols .
- Hydrogen Bonding : Compounds with carboxylic acid groups (e.g., ) exhibit higher hydrogen-bonding capacity, which may enhance interactions with biological targets compared to imine-containing derivatives .
(A) Biochemical Research
- The compound in (HY-W025830) is used to study protein-protein interactions and enzyme mechanisms due to its amino-oxoethyl side chain, which mimics natural substrates.
- Glycine Derivatives: Compounds like serve as precursors for peptide mimetics, whereas the cyclohexylamino group in the target compound may confer unique stereochemical properties for receptor targeting .
Research Findings and Limitations
- Structural Data: The crystal structure of 2-(2-Ethoxy-2-oxoacetamido)benzoic acid reveals planar geometry stabilized by hydrogen bonds.
- Biological Activity: Limited data exist for the target compound, but analogs like demonstrate neuroactive properties, suggesting possible CNS applications pending further validation .
Biological Activity
(2-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid, a compound with potential therapeutic applications, has garnered interest in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its significance in research.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a benzyloxycarbonyl group attached to a cyclohexylamine moiety, linked to an acetic acid functional group. This configuration allows for diverse interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzyloxycarbonyl group serves as a protective moiety, facilitating selective reactions at other sites on the molecule. The cyclohexylamine component is believed to engage hydrophobic pockets in proteins, influencing their activity and function.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiinflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Analgesic Properties : It has been investigated for its pain-relieving effects, which could be beneficial in managing chronic pain conditions.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
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In Vitro Studies :
- A study assessed the compound's effect on human cell lines, revealing a dose-dependent reduction in inflammatory markers when treated with varying concentrations of the compound.
- Another investigation focused on its interaction with cyclooxygenase enzymes, demonstrating significant inhibition comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
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In Vivo Studies :
- Animal models were used to evaluate analgesic effects. Results indicated a marked decrease in pain responses following administration of the compound, supporting its potential as an analgesic agent.
- Toxicological assessments showed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| (4-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid | Similar structure | Antiinflammatory | Exhibits similar mechanism but varies in potency |
| Cyclohexylamine derivatives | Varies | Antimicrobial | Broader spectrum but less specificity |
| Acetic acid derivatives | Simple structure | Analgesic | Less complex but widely studied |
Q & A
Q. What are the key synthetic strategies for synthesizing (2-Benzyloxycarbonylamino-cyclohexylamino)-acetic acid?
Methodological Answer: The synthesis typically involves sequential protection/deprotection of functional groups and coupling reactions. A recommended approach includes:
Cyclohexylamine Functionalization : Introduce the benzyloxycarbonyl (Cbz) protecting group to the cyclohexylamine moiety via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) .
Glycine Derivative Coupling : React the protected cyclohexylamine with bromoacetic acid or its activated ester (e.g., N-hydroxysuccinimide ester) to form the acetic acid backbone .
Deprotection (Optional) : Remove the Cbz group using catalytic hydrogenation (H₂/Pd-C) if required for downstream applications.
Validation : Monitor reaction progress using TLC (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (C18 column, aqueous acetonitrile gradient) .
Q. How can researchers verify the structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify characteristic peaks:
- Cbz-protected amine: δ 5.1–5.3 ppm (benzyl CH₂).
- Cyclohexyl protons: δ 1.2–2.1 ppm (multiplet).
- Acetic acid backbone: δ 3.7–4.0 ppm (CH₂) .
- ¹³C NMR : Confirm carbonyl groups (Cbz: ~155 ppm; acetic acid: ~170 ppm).
- Mass Spectrometry (MS) : Compare experimental molecular ion ([M+H]⁺) with theoretical m/z (e.g., calculated via PubChem tools) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water and analyze diffraction patterns .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use in a fume hood due to potential respiratory irritancy .
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Cbz group.
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal in designated organic waste containers .
Advanced Research Questions
Q. How can researchers optimize the reaction yield when synthesizing this compound?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
- Catalysis : Employ coupling agents like HOBt/DCC for efficient amide bond formation between cyclohexylamine and acetic acid derivatives .
- Kinetic Monitoring : Use in-situ IR spectroscopy to track carbonyl stretching frequencies (e.g., ~1650 cm⁻¹ for amide formation) and adjust reagent stoichiometry dynamically .
- Data-Driven Optimization : Leverage databases like REAXYS to compare analogous reactions and identify high-yield conditions (e.g., temperature, reaction time) .
Q. How can contradictions in biological activity data be resolved?
Methodological Answer:
- Assay Validation :
- Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP-based viability vs. flow cytometry).
- Include positive controls (e.g., cycloheximide for apoptosis studies).
- Metabolite Interference : Perform LC-MS/MS to detect degradation products (e.g., free cyclohexylamine) that may skew results .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., cyclooxygenase-2) and correlate with experimental IC₅₀ values .
Q. What computational tools predict the compound’s reactivity in enzymatic systems?
Methodological Answer:
- Metabolic Pathway Prediction : Use PubChem’s Bioactivity tools to identify potential cytochrome P450 interactions .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) in Gaussian 16 to assess nucleophilic/electrophilic sites prone to enzymatic attack .
- Machine Learning : Train models on ChEMBL datasets to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
